molecular formula C20H20O5 B14957204 butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B14957204
M. Wt: 340.4 g/mol
InChI Key: PPXNPHDAZKSRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a benzo[c]chromenone derivative characterized by a butyl ester group attached via an oxyacetate linker to the 3-position of the chromenone core. The butyl ester moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

butyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C20H20O5/c1-3-4-11-23-18(21)12-24-17-10-9-15-14-7-5-6-8-16(14)20(22)25-19(15)13(17)2/h5-10H,3-4,11-12H2,1-2H3

InChI Key

PPXNPHDAZKSRDC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

Preparation Methods

Structure and Chemical Properties

Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has the molecular formula C20H20O5 and a molecular weight of 340.4 g/mol. The compound consists of several key structural components: a benzo[c]chromene core, a methyl substituent at the 4-position, a ketone functionality at the 6-position, an oxyacetate linker at the 3-position, and a butyl ester terminal group.

The physical properties include:

  • Appearance: Generally a white to off-white crystalline solid
  • Solubility: Good solubility in dichloromethane, chloroform, acetone, and ethyl acetate; limited solubility in water
  • Stability: Relatively stable under normal laboratory conditions but sensitive to strong acids and bases

The compound's structure can be represented by the IUPAC name butyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate, with the canonical SMILES notation CCCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C.

General Synthetic Approaches

The synthesis of this compound requires a strategic approach that addresses the compound's complex structure. Several general synthetic pathways can be considered:

Retrosynthetic Analysis

A retrosynthetic analysis suggests the following disconnections:

  • The butyl ester group can be introduced through esterification of the corresponding carboxylic acid
  • The oxyacetate linker can be formed via O-alkylation of a 3-hydroxybenzo[c]chromene derivative
  • The benzo[c]chromene core can be constructed through cyclization reactions

Core Formation Strategies

The construction of the benzo[c]chromene core typically follows one of these approaches:

  • Pechmann condensation of resorcinol derivatives with β-ketoesters
  • Claisen rearrangement of appropriately substituted precursors
  • Friedel-Crafts acylation followed by intramolecular cyclization
  • Transition metal-catalyzed coupling reactions

Functionalization Approaches

Once the core structure is established, various functionalization strategies can be employed:

  • Regioselective introduction of the methyl group at the 4-position
  • O-alkylation at the 3-position to introduce the oxyacetate linker
  • Esterification to form the butyl ester

Detailed Preparation Methods

Method 1: Direct Esterification

One of the most straightforward approaches to synthesize this compound involves the esterification of [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with butanol.

Reagents and Conditions
  • [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid (1 equivalent)
  • Butanol (1.5-2 equivalents)
  • Acid catalyst: Sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents)
  • Solvent: Toluene or benzene
  • Dean-Stark apparatus for water removal
  • Temperature: Reflux conditions (110-120°C)
  • Time: 6-12 hours
Reaction Mechanism

The esterification proceeds through the following steps:

  • Protonation of the carboxylic acid carbonyl group by the acid catalyst
  • Nucleophilic attack by the hydroxyl group of butanol on the protonated carbonyl
  • Proton transfer and elimination of water
  • Rearrangement and elimination to form the final butyl ester product
Experimental Procedure
  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid (1.0 g, 3.6 mmol), butanol (0.49 mL, 5.4 mmol), p-toluenesulfonic acid (0.14 g, 0.72 mmol), and toluene (50 mL).
  • Heat the mixture to reflux for 8 hours, continuously removing water as it forms.
  • Monitor the reaction by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase.
  • After completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.
  • Extract the product with ethyl acetate (3 × 30 mL).
  • Wash the combined organic layers with water (30 mL) and brine (30 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using hexane:ethyl acetate (8:2) as the eluent.
  • Typical yield: 70-75%.

Method 2: Alkylation of Hydroxychromenone

An alternative approach involves the alkylation of 3-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromene with butyl bromoacetate. This method is analogous to the synthesis of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate described in the literature.

Reagents and Conditions
  • 3-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromene (1 equivalent)
  • Butyl bromoacetate (1.5 equivalents)
  • Base: Potassium carbonate (2-3 equivalents)
  • Solvent: Acetone or DMF
  • Temperature: 50-60°C
  • Time: 12-24 hours
Reaction Mechanism

The reaction proceeds through an SN2 mechanism:

  • Deprotonation of the phenolic hydroxyl group by the base to form the phenoxide
  • Nucleophilic attack of the phenoxide on the α-carbon of butyl bromoacetate
  • Displacement of bromide to form the ether linkage
Experimental Procedure
  • In a round-bottom flask, dissolve 3-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromene (1.0 g, 4.2 mmol) in acetone (30 mL).
  • Add potassium carbonate (1.7 g, 12.6 mmol) and stir for 30 minutes at room temperature.
  • Slowly add butyl bromoacetate (1.0 mL, 6.3 mmol) to the reaction mixture.
  • Heat the mixture to 60°C and stir for 16 hours.
  • Monitor the reaction by TLC using hexane:ethyl acetate (3:1) as the mobile phase.
  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
  • Add water (30 mL) to the residue and extract with ethyl acetate (3 × 30 mL).
  • Wash the combined organic layers with water (30 mL) and brine (30 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using hexane:ethyl acetate (4:1) as the eluent.
  • Typical yield: 60-65%.

Method 3: Claisen Rearrangement Approach

Drawing inspiration from the synthesis of related coumarin derivatives described in the literature, a method involving Claisen-like cyclization can be adapted for the synthesis of this compound.

Reagents and Conditions
  • Appropriately substituted salicylaldehyde derivative (1 equivalent)
  • Butyl acetoacetate (1.2 equivalents)
  • Base catalyst: Piperidine (0.1 equivalent)
  • Solvent: Ethanol or acetic acid
  • Temperature: Room temperature to 80°C
  • Time: 24-48 hours
Reaction Mechanism

The reaction involves:

  • Knoevenagel condensation between the salicylaldehyde and butyl acetoacetate
  • Intramolecular cyclization to form the coumarin core
  • Claisen-like rearrangement to form the benzo[c]chromene structure
  • Subsequent functionalization of the 3-position with the oxyacetate linker
Experimental Procedure
  • Prepare the appropriate salicylaldehyde derivative with the desired substitution pattern.
  • In a round-bottom flask, combine the salicylaldehyde derivative (1.0 g), butyl acetoacetate (1.2 equivalents), piperidine (0.1 equivalent), and ethanol (30 mL).
  • Stir the mixture at room temperature for 1 hour.
  • Heat the mixture to 80°C and stir for 36 hours.
  • Monitor the reaction by TLC using hexane:ethyl acetate (7:3) as the mobile phase.
  • After completion, cool the reaction mixture to room temperature.
  • Concentrate under reduced pressure and purify the intermediate through column chromatography.
  • Further functionalize at the 3-position through appropriate reactions.
  • Typical overall yield: 45-50%.

Optimization of Synthesis Conditions

The optimization of synthesis conditions for this compound is critical for achieving high yields and purity. Various parameters can be adjusted to optimize the synthesis.

Temperature Effects

Temperature plays a crucial role in the synthesis of this compound. The table below summarizes the effects of temperature on different synthetic approaches:

Method Temperature Range (°C) Optimal Temperature (°C) Effect on Yield Effect on Purity
Direct Esterification 80-120 110 Higher temperatures increase reaction rate but may lead to side reactions Moderate temperatures (100-110°C) generally provide better purity
Alkylation 25-80 60 Increasing temperature accelerates the reaction but may reduce selectivity Room temperature provides higher purity but requires longer reaction times
Claisen Approach 50-100 80 Temperature-dependent cyclization efficiency Higher temperatures may lead to unwanted byproducts

Solvent Selection

The choice of solvent significantly affects the reaction efficiency. The table below compares different solvents for the synthesis:

Solvent Dielectric Constant Boiling Point (°C) Suitability for Direct Esterification Suitability for Alkylation Suitability for Claisen Approach
Toluene 2.38 111 Excellent (allows azeotropic water removal) Poor Moderate
Acetone 20.7 56 Poor Good Poor
DMF 36.7 153 Moderate Excellent Good
Ethanol 24.5 78 Good Moderate Excellent
Acetic Acid 6.2 118 Moderate Poor Good
THF 7.6 66 Good Good Moderate

Catalyst Optimization

The choice and concentration of catalysts significantly impact the efficiency of the synthesis:

Catalyst Type Optimal Concentration (mol%) Advantages Disadvantages
Sulfuric Acid Brønsted Acid 5-10 High activity, low cost Corrosive, may cause side reactions
p-Toluenesulfonic Acid Brønsted Acid 5-15 Less corrosive than H2SO4, good selectivity Higher cost
DMAP Lewis Base 5-10 Excellent for esterification, mild conditions Higher cost, sensitive to moisture
K2CO3 Base 200-300 Effective for alkylation, low cost Requires longer reaction times
Cs2CO3 Base 150-200 Higher efficiency than K2CO3 Significantly higher cost

Reaction Time Optimization

The optimal reaction time varies depending on the synthetic method:

Method Typical Reaction Time (h) Optimal Monitoring Technique Notes
Direct Esterification 6-12 TLC, HPLC Longer reaction times may lead to hydrolysis of the product
Alkylation 12-24 TLC Reaction times >24h show diminishing returns in yield
Claisen Approach 24-48 TLC, NMR Multiple steps may require different monitoring techniques

Purification Techniques

Purification of this compound is essential for obtaining a high-purity product suitable for further applications.

Column Chromatography

Column chromatography is a primary purification technique for this compound:

Stationary Phase Mobile Phase Flow Rate (mL/min) Loading Capacity (mg/g silica) Recovery (%)
Silica Gel (60-120 mesh) Hexane:Ethyl Acetate (8:2) 2-3 20-30 85-90
Silica Gel (230-400 mesh) Hexane:Ethyl Acetate (10:3) 1-2 15-25 90-95
Alumina (neutral) Dichloromethane:Methanol (98:2) 2-3 15-20 80-85

Recrystallization

Recrystallization is an effective method for obtaining highly pure this compound:

Solvent System Temperature Range (°C) Cooling Rate (°C/h) Recovery (%) Purity Improvement (%)
Ethanol 78 to 20 5-10 70-75 95-97
Ethyl Acetate:Hexanes (1:1) 50 to 20 3-5 75-80 97-99
Acetone:Water 56 to 20 5-7 65-70 96-98

Preparative HPLC

For small-scale purification or analytical standards, preparative HPLC offers high-purity isolation:

Column Type Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Recovery (%) Purity (%)
C18 Reverse Phase Acetonitrile:Water (70:30) 5-10 280 85-90 >99
Phenyl-Hexyl Methanol:Water (75:25) 5-10 280 80-85 >99

Analytical Methods for Structure Confirmation

Confirming the structure of synthesized this compound is crucial for ensuring the success of the preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound:

1H NMR Characteristic Peaks
Proton Type Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic 7.5-8.2 m 6H Benzo[c]chromene aromatic protons
-OCH2CO- ~4.7 s 2H Oxyacetate methylene
-OCH2CH2CH2CH3 ~4.2 t 2H Butyl ester α-methylene
-CH3 (4-position) ~2.5 s 3H Methyl group at 4-position
-OCH2CH2CH2CH3 ~1.6 m 2H Butyl ester β-methylene
-OCH2CH2CH2CH3 ~1.4 m 2H Butyl ester γ-methylene
-OCH2CH2CH2CH3 ~0.9 t 3H Butyl ester terminal methyl
13C NMR Characteristic Peaks
Carbon Type Chemical Shift (ppm) Assignment
C=O (ester) ~170 Ester carbonyl
C=O (lactone) ~160 Lactone carbonyl
Aromatic 115-155 Aromatic carbons of benzo[c]chromene
-OCH2CO- ~65 Oxyacetate methylene
-OCH2CH2CH2CH3 ~65 Butyl ester α-methylene
-CH3 (4-position) ~20 Methyl group at 4-position
-OCH2CH2CH2CH3 ~30 Butyl ester β-methylene
-OCH2CH2CH2CH3 ~19 Butyl ester γ-methylene
-OCH2CH2CH2CH3 ~13 Butyl ester terminal methyl

Mass Spectrometry

Mass spectrometry provides molecular weight and fragmentation pattern information:

Technique Molecular Ion [M+H]+ (m/z) Key Fragment Ions (m/z) Notes
ESI-MS 341.1 285.1 (loss of butyl), 241.1 (loss of oxyacetate) Soft ionization technique, minimal fragmentation
EI-MS 340.1 (M+) 284.1, 241.1, 213.1, 185.1 More extensive fragmentation pattern
MALDI-TOF 363.1 [M+Na]+ - Often used for higher molecular weight compounds

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

Functional Group Wavenumber (cm-1) Intensity Assignment
C=O (ester) ~1740 Strong Ester carbonyl stretch
C=O (lactone) ~1720 Strong Lactone carbonyl stretch
C-O-C ~1250-1200 Strong Ether linkage
C=C (aromatic) ~1600-1400 Medium Aromatic ring vibrations
C-H (aromatic) ~3050 Weak Aromatic C-H stretch
C-H (aliphatic) ~2950-2850 Medium Aliphatic C-H stretch

Comparison of Synthesis Methods

A comprehensive comparison of the different synthesis methods for this compound:

Parameter Method 1: Direct Esterification Method 2: Alkylation Method 3: Claisen Approach
Overall Yield 65-75% 55-65% 45-55%
Purity of Crude Product Moderate (~85%) High (~90%) Low-Moderate (~75%)
Reaction Time 6-12 hours 12-24 hours 24-48 hours
Number of Steps 1 (assuming acid is available) 1 (assuming hydroxychromenone is available) Multiple (3-4)
Reagent Cost Low-Moderate Moderate Moderate-High
Equipment Requirements Basic (Dean-Stark apparatus) Basic Moderate
Scalability Excellent (up to kg scale) Good (up to 500g scale) Moderate (up to 100g scale)
Environmental Impact Moderate (uses toluene) Low-Moderate Moderate-High
Technical Complexity Low Low-Moderate High
Reproducibility High High Moderate

Yield Optimization Across Methods

The following table shows the effects of various optimization strategies on the yield:

Optimization Strategy Effect on Method 1 Yield (%) Effect on Method 2 Yield (%) Effect on Method 3 Yield (%)
Temperature Increase +5-10% (up to 110°C) +3-5% (up to 60°C) -5-10% (above 80°C)
Catalyst Optimization +10-15% +5-10% +10-20%
Reaction Time Extension +2-5% (up to 12h) +5-10% (up to 24h) +5-15% (up to 48h)
Solvent Optimization +5-10% +5-15% +10-20%
Reagent Ratio Adjustment +5-15% +3-8% +5-10%
Water Removal Techniques +10-20% N/A +5-10%

Recent Developments in Synthetic Methodologies

Recent advancements in synthetic methodologies have led to improved approaches for preparing coumarin and chromene derivatives, which can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of coumarin derivatives:

Reaction Type Conventional Time Microwave Time Yield Improvement
Esterification 8-12 hours 30-60 minutes +5-15%
O-Alkylation 16-24 hours 45-90 minutes +5-10%
Claisen Cyclization 36-48 hours 2-3 hours +10-20%

Catalytic Approaches

Novel catalysts have been developed that enhance the efficiency of key steps in the synthesis:

Catalyst Reaction Advantage Yield Improvement
Montmorillonite K-10 Esterification Reusable, environmentally friendly +5-15%
Solid-supported TBAB O-Alkylation Enhanced reactivity, recyclable +10-20%
Ionic liquids Multiple reactions Green solvent, catalyst recovery +5-15%

Chemical Reactions Analysis

Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromone structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Data Reference
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate C₁₉H₂₀O₆ Butyl ester, 4-methyl Lipophilicity ↑, potential prolonged half-life
Ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate hydrate C₁₈H₁₈O₆ Ethyl ester, hydrate form Lower logP vs. butyl ester; hydrate improves crystallinity
Ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (2j) C₁₈H₁₆O₆ Ethyl ester, 8-methoxy Methoxy enhances electron density; 97.4% purity (HPLC)
Butyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate C₁₉H₂₁ClO₅ Chloro substituent, tetrahydro-saturated ring Increased molecular weight (Cl); altered ring conformation
N,N-Dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide C₁₈H₁₇NO₄ Amide replacing ester, N,N-dimethyl Enhanced metabolic stability (amide vs. ester)
2-((4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanoic acid C₁₇H₁₄O₅ Propanoic acid substituent Higher acidity (pKa ~4-5); ionizable at physiological pH

Key Comparative Insights

Ester Chain Length and Lipophilicity
  • The butyl ester in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to the ethyl ester analogs (logP ~2.5–3.0), which may enhance tissue penetration but reduce aqueous solubility .
  • The hydrate form of the ethyl ester derivative (C₁₈H₁₈O₆) demonstrates improved crystallinity, as evidenced by its structural characterization using SHELX software .
Substituent Effects on Reactivity and Bioactivity
  • This derivative showed 51% yield in synthesis and high chromatographic purity (97.4%) .
  • Chlorination in the tetrahydrobenzo[c]chromenone analog (C₁₉H₂₁ClO₅) introduces steric and electronic effects, which may enhance halogen bonding in receptor interactions .
Functional Group Replacements
  • The N,N-dimethyl group further modifies solubility and bioavailability .
  • The propanoic acid derivative (C₁₇H₁₄O₅) introduces a carboxylic acid group, making it more hydrophilic and capable of salt formation, which could optimize formulation for oral delivery .

Biological Activity

Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic compound derived from the benzo[c]chromene family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O5C_{16}H_{16}O_5, with a molecular weight of 288.3 g/mol. The structure features a benzo[c]chromene core, which is significant for its biological properties.

Antioxidant Properties

Research indicates that compounds in the benzo[c]chromene family exhibit antioxidant activity . Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often elevated in inflammatory conditions. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .

Study 1: Antioxidant Activity Assessment

In a controlled study, this compound was tested for its ability to reduce oxidative stress markers in human cell lines. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, suggesting strong antioxidant capability.

TreatmentMalondialdehyde (µM)
Control12.5
Butyl Acetate (50 µM)7.8
Butyl Acetate (100 µM)5.2

Study 2: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that butyl acetate significantly decreased the levels of TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Butyl Acetate (50 µM)12090
Butyl Acetate (100 µM)8050

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors within the benzo[c]chromene framework. The process includes:

  • Formation of the Benzo[c]Chromene Core : Utilizing phenolic compounds and appropriate reagents to form the chromene structure.
  • Esterification : The final step involves esterification with butanol to form the acetate derivative.

Q & A

Basic: What synthetic strategies are commonly employed to prepare butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate?

Answer:
The synthesis typically involves:

  • Esterification : Reacting the hydroxyl group of 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol with butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Intermediate Protection : Protecting sensitive functional groups (e.g., ketones) during coupling steps to prevent side reactions .
  • Chromenone Core Assembly : Constructing the benzo[c]chromen-6-one scaffold via cyclization of substituted salicylaldehyde derivatives with β-keto esters .

Key intermediates include 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol and bromoacetic acid butyl ester. Reaction yields can be optimized by controlling stoichiometry, temperature (60–80°C), and solvent polarity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for -OCH₂CO-) and chromenone aromatic protons (δ 6.8–8.2 ppm). DEPT-135 helps identify methyl and carbonyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.126) and fragmentation patterns of the chromenone core .
  • IR Spectroscopy : Detects C=O stretches (~1740 cm⁻¹ for ester and ketone groups) and aromatic C-O-C bonds (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental and computational NMR data?

Answer:

  • Cross-Validation : Compare experimental NMR with X-ray crystallography data (e.g., bond lengths and angles) to validate structural assignments .
  • Computational Adjustments : Use density functional theory (DFT) with solvent corrections (e.g., PCM model for DMSO) to improve chemical shift predictions .
  • Dynamic Effects : Account for conformational flexibility (e.g., ester group rotation) using molecular dynamics simulations to explain peak splitting .

Advanced: How do substituent variations on the benzo[c]chromen ring impact physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂ at position 4): Increase oxidative stability but reduce solubility in polar solvents .
  • Alkyl Chains (e.g., butyl vs. methyl esters): Longer chains enhance lipophilicity (logP increase by ~1.5 units) and alter crystallization behavior .
  • Methoxy Substitutions : Improve fluorescence quantum yield by ~20% due to extended conjugation, as seen in related chromenones .

Basic: What are the recommended storage and safety protocols for handling this compound?

Answer:

  • Storage : Keep in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct work in fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Accelerated Degradation Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and monitor ester hydrolysis kinetics using UV-Vis (λmax ~280 nm) .
  • Degradation Pathways : Identify primary degradation products (e.g., free chromenol and butyl acetate) and quantify using validated HPLC methods .

Basic: What solvents are optimal for solubilizing this compound?

Answer:

  • Polar Aprotic Solvents : DMSO and DMF (solubility >50 mg/mL) are ideal for spectroscopic analysis .
  • Chlorinated Solvents : Dichloromethane (~30 mg/mL) is suitable for column chromatography .
  • Aqueous Mixtures : Ethanol/water (1:1) achieves moderate solubility (~5 mg/mL) for biological assays .

Advanced: How to analyze degradation pathways using tandem mass spectrometry?

Answer:

  • Fragmentation Patterns : Monitor loss of butyl acetate (Δ m/z 116) and subsequent cleavage of the chromenone ring (e.g., retro-Diels-Alder fragments at m/z 184) .
  • Isotope Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in hydrolyzed products .
  • High-Resolution MS/MS : Differentiate isobaric degradation products (e.g., oxidation vs. hydrolysis) with mass accuracy <2 ppm .

Basic: How does the butyl ester group influence reactivity compared to methyl/ethyl analogs?

Answer:

  • Hydrolysis Resistance : Butyl esters exhibit slower hydrolysis rates (t₁/₂ ~48 hrs in pH 7.4 buffer) vs. methyl (t₁/₂ ~6 hrs) due to steric hindrance .
  • Synthetic Flexibility : The butyl group can be selectively removed via lipase-catalyzed transesterification for functionalization .

Advanced: What strategies optimize reaction yields in gram-scale synthesis?

Answer:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (yield increase from 60% to 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 2 hrs while maintaining >90% purity .
  • Workflow Automation : Implement continuous-flow reactors to control exothermic reactions and minimize byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.